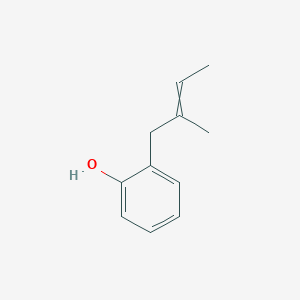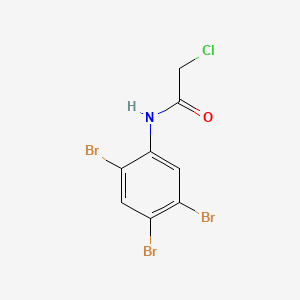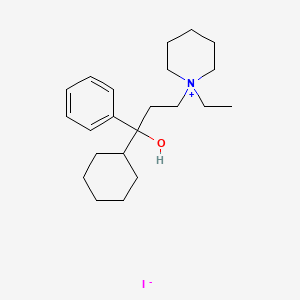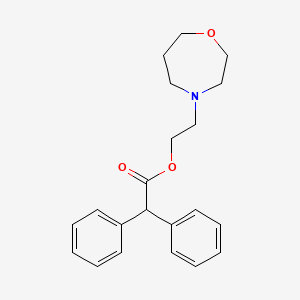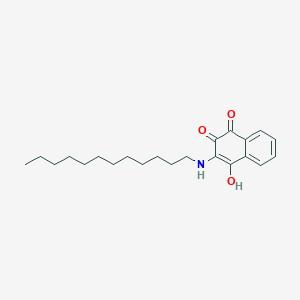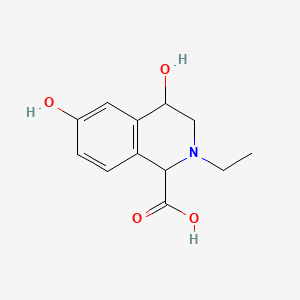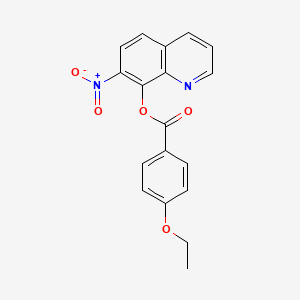
3,6,9,12-Tetraoxapentadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxapentadecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the polyethylene glycol family and is characterized by the presence of multiple ether linkages. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6,9,12-Tetraoxapentadecan-1-ol can be synthesized through a multi-step process starting from tetraethylene glycol. The synthesis involves esterification, mesylation, azide substitution, reduction, and hydrolysis . Each step requires specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: 3,6,9,12-Tetraoxapentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and sodium azide (NaN3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxapentadecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is employed in the study of biological systems, particularly in the development of drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the formulation of drugs with improved solubility and bioavailability.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxapentadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the solubility, stability, and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .
Comparación Con Compuestos Similares
3,6,9,12-Tetraoxatetradecan-1-ol: Similar in structure but with a different chain length.
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol: Contains an amino group, making it more reactive in certain chemical reactions.
3,6,9,12-Tetraoxapentadec-14-en-1-ol: Features an additional double bond, which can alter its chemical properties
Uniqueness: 3,6,9,12-Tetraoxapentadecan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages. These characteristics make it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
23307-36-0 |
|---|---|
Fórmula molecular |
C11H24O5 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h12H,2-11H2,1H3 |
Clave InChI |
SXNRWWNGEQMQCB-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


